1-(2-氯嘧啶-5-基)乙酮

描述

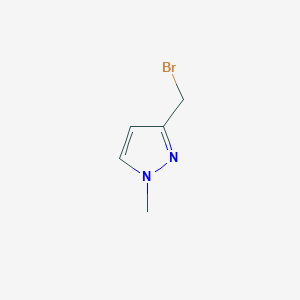

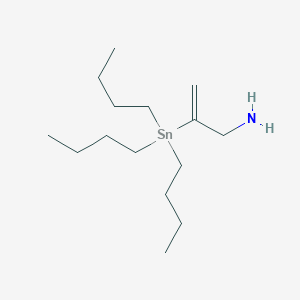

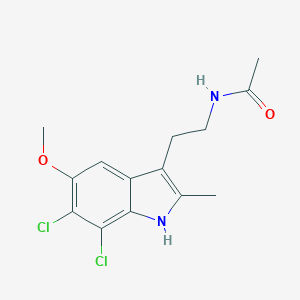

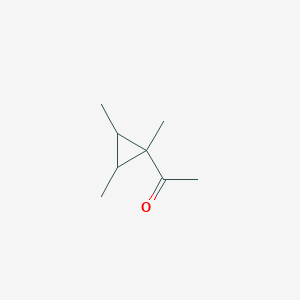

The compound 1-(2-Chloropyrimidin-5-yl)ethanone is a chlorinated pyrimidine derivative, which is a class of compounds known for their diverse range of biological activities and applications in medicinal chemistry. Pyrimidine is a heterocyclic aromatic organic compound similar to pyridine and benzene. The chloropyrimidinyl group is often used in the synthesis of pharmaceuticals and agrochemicals due to its ability to participate in various chemical reactions and form stable compounds with potential biological activities.

Synthesis Analysis

The synthesis of chloropyrimidinyl derivatives can involve multiple steps, including condensation, chlorination, and nucleophilic substitution reactions. For instance, the synthesis of N-{2-[(2-chlorothieno[3,2-d]pyrimidin-4-yl)amino]ethyl}-3-methoxybenzamide involved condensation of 3-methoxybenzoic acid with an intermediate prepared from methyl 3-aminothiophene-2-carboxylate, followed by chlorination and further condensation with ethane-1,2-diamine . Another example is the preparation of 1-(1-chlorocyclopropyl)-2-(1,2,4-triazol-1-yl)ethan-1-one via nucleophilic substitution, which is a key intermediate for the synthesis of prothioconazole, an agricultural fungicide .

Molecular Structure Analysis

The molecular structure of chloropyrimidinyl derivatives is characterized by the presence of a pyrimidine ring substituted with a chloro group and additional functional groups depending on the specific compound. The crystal structure of these compounds can be determined using X-ray diffraction, and their geometry can be optimized using density functional theory (DFT) calculations . The molecular electrostatic potential (MEP) surface map can be investigated to identify regions of the molecule that are prone to electrophilic or nucleophilic attack .

Chemical Reactions Analysis

Chloropyrimidinyl derivatives can undergo various chemical reactions, including cyclization, condensation with aldehydes to form chalcone dyes, and reactions with isocyanates. These reactions can lead to the formation of novel heterocyclic compounds with potential applications in materials science and as corrosion inhibitors . The reactivity of these compounds is influenced by the electronic properties of the substituents on the pyrimidine ring, as well as the presence of the chloro group, which can act as a good leaving group in nucleophilic substitution reactions.

Physical and Chemical Properties Analysis

The physical and chemical properties of chloropyrimidinyl derivatives, such as melting point, elemental composition, and spectroscopic characteristics, can be determined using various physicochemical techniques like IR, UV-Vis, mass spectroscopy, and NMR . Theoretical studies using DFT and time-dependent DFT (TD-DFT) can predict spectral and geometrical data, providing insights into the electronic transitions and stability of these compounds . Additionally, the mesomorphic properties of some derivatives have been studied, revealing the presence of nematic mesophases and, in some cases, smectic properties .

科学研究应用

生物活性化合物的合成

1-(2-氯嘧啶-5-基)乙酮用于合成具有广泛生物活性的多种嘧啶衍生物。例如,它参与了双(2-(嘧啶-2-基)乙氧基)烷烃的合成,在体外表现出有希望的抗氧化活性,与丁基羟基甲苯等标准抗氧化剂相当 (Rani et al., 2012)。另一项研究证明了 3,4-二氢嘧啶-2(1H)-酮的吡啶衍生物的制备,显示出中等的杀虫和杀菌活性 (Zhu & Shi, 2011)。

抗真菌剂的开发

在药物研究中,该化合物为抗真菌剂的开发做出了贡献。一个例子包括广谱三唑类抗真菌剂伏立康唑的工艺开发。合成路径涉及将 4-(1-金属乙基)-5-氟嘧啶衍生物添加到 1-(2,4-二氟苯基)-2-(1H-1,2,4-三唑-1-基)-1-乙酮中,突出了嘧啶衍生物在创造有效抗真菌药物中的关键作用 (Butters et al., 2001)。

抗菌活性

一些研究集中于使用 1-(2-氯嘧啶-5-基)乙酮作为起始原料或相关衍生物合成具有抗菌活性的新型化合物。例如,新型噻吩并[2,3-d]嘧啶对革兰氏阳性和革兰氏阴性细菌表现出显着的抗菌活性 (Salahuddin et al., 2009)。类似地,嘧啶-4-基-乙醇衍生物被设计为 ROS1 激酶抑制剂,展示了这种化学结构在开发靶向治疗剂方面的多功能性 (Abdelazem & Lee, 2015)。

染料合成和纺织应用

此外,1-(2-氯嘧啶-5-基)乙酮的衍生物已被应用于杂环查耳酮染料的合成中,表明其用途不仅限于药物,还延伸到材料科学。这些染料含有噻吩并[2,3-d]嘧啶基的发色团,被应用于涤纶纤维,创造出一系列色调,并证明了该化合物在开发具有特定光学特性的新材料中的相关性 (Ho & Yao, 2013)。

安全和危害

The compound is labeled with the signal word “Warning” and has hazard statements H302, H315, H319, and H335, indicating that it is harmful if swallowed, causes skin irritation, causes serious eye irritation, and may cause respiratory irritation . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray and rinsing cautiously with water in case of contact with eyes .

作用机制

Target of Action

Some related compounds have been found to inhibit tubulin polymerization , suggesting that 1-(2-Chloropyrimidin-5-YL)ethanone may have a similar target.

Mode of Action

If it does indeed target tubulin, it may bind to the protein and prevent its polymerization, disrupting the formation of microtubules and thus inhibiting cell division .

Biochemical Pathways

If it acts as a tubulin inhibitor, it would affect the cell cycle, particularly mitosis, by disrupting microtubule dynamics .

Result of Action

If it acts as a tubulin inhibitor, it could potentially lead to cell cycle arrest and apoptosis, particularly in rapidly dividing cells .

属性

IUPAC Name |

1-(2-chloropyrimidin-5-yl)ethanone | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H5ClN2O/c1-4(10)5-2-8-6(7)9-3-5/h2-3H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LISVHIVILJZRDH-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)C1=CN=C(N=C1)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H5ClN2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30547453 | |

| Record name | 1-(2-Chloropyrimidin-5-yl)ethan-1-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30547453 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

156.57 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

1-(2-Chloropyrimidin-5-YL)ethanone | |

CAS RN |

110100-00-0 | |

| Record name | 1-(2-Chloropyrimidin-5-yl)ethan-1-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30547453 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis routes and methods

Procedure details

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![N-[4-(Piperazine-1-sulfonyl)-phenyl]-acetamide](/img/structure/B27357.png)

![methyl (2S)-2-[[(E)-3-(3,4-dihydroxyphenyl)prop-2-enoyl]amino]propanoate](/img/structure/B27361.png)